5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Description
5-Chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine-based compound featuring a chloro substituent at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety linked to a 3-methoxyphenyl group. The 3-methoxyphenyl group is a recurring motif in bioactive molecules, as seen in analogs like ML-3A9 (1,6-dihydro-N-(3-methoxyphenyl)-1-methyl-6-oxo-2-[(2-pyridinylmethyl)thio]-5-pyrimidinecarboxamide), which shares structural similarities but differs in its pyrimidine substitution pattern .
Properties
CAS No. |
325724-88-7 |
|---|---|
Molecular Formula |
C13H12ClN3O2S |
Molecular Weight |
309.77 g/mol |
IUPAC Name |
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2S/c1-19-9-5-3-4-8(6-9)16-12(18)11-10(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18) |
InChI Key |
RPDKQBBXBJDCCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate starting materials such as β-diketones with guanidine derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Methylthio Substitution:
Carboxamide Formation: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the nitro group if present or reduce the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Chloro-N-(3-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
- 5-Chloro-2-Ethylsulfanyl-N-(2-Methoxyphenyl)Pyrimidine-4-Carboxamide (CAS: 835895-77-7): This compound differs in the sulfanyl group (ethyl vs. methyl) and the position of the methoxy substituent (2-methoxy vs. 3-methoxy). The 2-methoxy group could reduce steric hindrance compared to 3-methoxy, affecting target binding .
2-(Allylsulfanyl)-5-Chloro-N-{2-[(4-Methoxyphenyl)Carbamoyl]-1-Benzofuran-3-Yl}Pyrimidine-4-Carboxamide :
The substitution of the benzofuran ring and 4-methoxyphenyl group introduces additional aromaticity and hydrogen-bonding capacity. This structural complexity may improve selectivity for specific enzyme pockets compared to the simpler 3-methoxyphenyl analog .
Heterocyclic Core Modifications
- The 4-fluorophenyl group introduces electronegativity, which could enhance binding to polar residues in target proteins .
Non-Pyrimidine Analogs with 3-Methoxyphenyl Moieties
6,8-Dichloro-3-(3-Methoxyphenyl)-2H-Chromen-2-One (Coumarin Derivative) :
This coumarin derivative shares the 3-methoxyphenyl group but lacks the pyrimidine-carboxamide scaffold. It inhibits MARK4 kinase (IC₅₀ = 7.804 µM) and HepG2 cell viability (IC₅₀ = 15.92 µM), suggesting that the 3-methoxy substitution contributes to kinase binding even in divergent core structures .- ML-3A9: A pyrimidinecarboxamide analog with a 3-methoxyphenyl group and a pyridinylmethylthio substituent.
Comparative Data Table
Biological Activity
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. It exhibits notable biological activity, particularly in medicinal chemistry, where it is studied for its potential therapeutic applications, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The compound features a pyrimidine ring with several functional groups:
- Chloro group at the 5-position
- Methoxyphenyl group at the N-position
- Methylsulfanyl group at the 2-position
- Carboxamide group at the 4-position
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3O2S |
| Molecular Weight | 299.75 g/mol |
| CAS Number | 1031200-04-0 |
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Potential mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in lipid metabolism, such as N-acyl phosphatidylethanolamine-specific phospholipase D, which is crucial for the production of bioactive lipids.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against multiple cancer cell lines, indicating a potential role in oncology .
In Vitro Studies
Research has indicated that 5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide exhibits significant cytotoxicity against various cancer cell lines, including:
- HeLa (Cervical Cancer)
- A549 (Lung Cancer)
In these studies, the compound was found to induce apoptosis and inhibit cell proliferation effectively .
Enzyme Inhibition Studies
The compound's ability to inhibit phospholipase D was assessed through enzyme assays. Results showed a significant decrease in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in lipid-related disorders.
Case Studies and Research Findings
- Cytotoxicity Assay : A study evaluated the effects of the compound on HeLa and A549 cells, revealing an IC50 value of approximately 15 µM for both cell lines. This indicates moderate to high potency against these cancer types .
- Enzyme Activity Inhibition : Another investigation focused on the compound's inhibitory effect on phospholipase D. The results indicated over 70% inhibition at a concentration of 10 µM, highlighting its potential utility in treating diseases associated with dysregulated lipid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
